molecular formula C26H23N3O4 B12519570 N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine CAS No. 657432-38-7

N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine

Cat. No.: B12519570
CAS No.: 657432-38-7
M. Wt: 441.5 g/mol
InChI Key: SWUUZPCEVKXNTQ-NRFANRHFSA-N
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Description

N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine is a synthetic compound designed for research purposes, featuring a molecular architecture that integrates indole and phenylalanine pharmacophores. This structure is of significant interest in early-stage pharmacological and biochemical research for probing specific enzyme interactions and signal transduction mechanisms. Compounds with similar indole-carboxamide scaffolds have been investigated for their potential to modulate a variety of biological targets, including receptor-mediated signaling and protein-protein interactions crucial for cellular function . The specific research applications and mechanistic action of this compound are an active area of investigation. Researchers are exploring its utility as a potential inhibitor or modulator in defined in vitro biochemical assays and cellular models to elucidate novel biological pathways. Its value lies in its use as a precise chemical tool to dissect complex cellular processes and validate new research hypotheses. This product is intended for laboratory research by qualified scientific professionals.

Properties

CAS No.

657432-38-7

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-2-[[2-[(1-methylindole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H23N3O4/c1-29-22-14-8-5-11-18(22)16-23(29)25(31)27-20-13-7-6-12-19(20)24(30)28-21(26(32)33)15-17-9-3-2-4-10-17/h2-14,16,21H,15H2,1H3,(H,27,31)(H,28,30)(H,32,33)/t21-/m0/s1

InChI Key

SWUUZPCEVKXNTQ-NRFANRHFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative is then coupled with benzoyl chloride and L-phenylalanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. This compound can also interfere with enzyme function, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzoyl group, amino acid backbone, or substituents influencing solubility and bioactivity. Below is a comparative analysis:

Benzoyl-Modified Derivatives

  • 4-Benzoyl-L-phenylalanine (): Synthesized via Friedel-Crafts benzoylation, this derivative lacks the indole moiety but shares the benzoyl-L-phenylalanine backbone. This highlights the advantage of the target compound’s indole-based substituent, which likely improves lipophilicity and membrane permeability.
  • However, the absence of the indole group reduces π-π stacking interactions compared to the target compound .

Amino Acid Backbone Variations

  • N-[(1,1-dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine () : This derivative uses a tert-butoxycarbonyl (Boc) protecting group, improving stability during peptide synthesis. The target compound’s indole-2-carbonyl group may offer similar protective benefits while introducing additional aromatic interactions for target binding .
  • (2S)-2-({(2S)-2-Benzamido-3-[4-(cyanomethoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (): The cyanomethoxy group increases polarity, contrasting with the hydrophobic indole in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .

Halogen-Substituted Derivatives

  • N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () : Fluorine substitution enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism. The target compound’s methylindole group may achieve similar stability through steric hindrance rather than electronic effects .
  • N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol (): Replacement of phenylalanine’s carboxyl group with an alcohol (phenylalanol) reduces acidity, altering solubility. The target compound retains the carboxyl group, which may facilitate ionic interactions in biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Structural Features Hypothesized Advantages/Disadvantages Reference
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine Indole-2-carbonyl, benzoyl, L-phenylalanine Enhanced lipophilicity; potential for π-π interactions N/A
4-Benzoyl-L-phenylalanine Benzoyl, unprotected α-amino acid Low solubility in organic solvents
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Fluorobenzoyl, methyl ester Improved metabolic stability
N-[(1,1-dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine Boc-protected, dimethyl groups Enhanced synthetic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s indole-2-carbonyl group may require specialized acylation conditions, akin to the Friedel-Crafts benzoylation used for 4-benzoyl-L-phenylalanine .
  • Bioactivity Potential: Halogenated analogs (e.g., 4-fluorobenzoyl derivatives) demonstrate that electronic effects can modulate target engagement, suggesting the indole group in the target compound may offer unique binding modes .

Biological Activity

N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C26H23N3O4C_{26}H_{23}N_{3}O_{4} and a molecular weight of approximately 425.5 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Transport Mechanisms
Research indicates that phenylalanine analogs, including this compound, interact with specific transport systems in cells. A study highlighted the selectivity of phenylalanine analogs for the LAT1 transporter, which is crucial for amino acid uptake in cancer cells and the blood-brain barrier (BBB) . The compound's structural features likely influence its affinity for LAT1, impacting its bioavailability and therapeutic efficacy.

Anticancer Activity
The indole component of the compound is associated with various anticancer activities. Indole derivatives have been shown to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets remain an area of active research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
LAT1 Transport InhibitionCompetes with natural substrates for LAT1 transporter
Anticancer PotentialInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryModulates inflammatory cytokine production

Case Studies and Research Findings

Case Study 1: LAT1 Selectivity
In a study assessing various phenylalanine analogs, this compound displayed significant inhibition of LAT1-mediated transport. The study provided detailed kinetic parameters indicating its potential as a targeted therapeutic agent in oncology .

Case Study 2: Antitumor Efficacy
A separate investigation into indole derivatives revealed that compounds similar to this compound exhibited promising antitumor effects in vitro. These compounds triggered apoptotic pathways in various cancer cell lines, suggesting their utility as chemotherapeutic agents .

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